3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
This compound belongs to the imidazo[1,2-c]quinazoline family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The molecule features an imidazo[1,2-c]quinazolin-2(3H)-one core substituted with an isopropyl group at position 3, methoxy groups at positions 8 and 9, and a (2-methylbenzyl)sulfanyl moiety at position 3. These substituents modulate its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-13(2)20-22(27)25-21-16-10-18(28-4)19(29-5)11-17(16)24-23(26(20)21)30-12-15-9-7-6-8-14(15)3/h6-11,13,20H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYIEDFHWXJXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)C(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, a compound with the CAS number 920529-89-1, belongs to the imidazoquinazoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C23H25N3O3S, with a molecular weight of 423.53 g/mol. The compound features a unique structure that contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that imidazoquinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 0.5 |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 0.5 |
| K562 (Leukemia) | 0.164 | Doxorubicin | 0.5 |
These results indicate that the compound has a lower IC50 value compared to standard chemotherapeutics like doxorubicin, suggesting higher potency against these cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Immunogenic Cell Death : Studies have linked quinazoline derivatives to the activation of immune responses against tumors .
- Targeting Specific Enzymes : It may inhibit key enzymes involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect biological activity:
- Electron Donating Groups : Substituents like methoxy groups enhance activity.
- Aliphatic Linkers : The presence of isopropyl groups has been shown to increase potency.
- Sulfur Substituents : The introduction of sulfanyl groups is crucial for maintaining activity against cancer cells .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this quinazoline derivative exhibited significant cytotoxicity and induced apoptosis at low concentrations .
- Animal Models : In vivo studies using murine models showed that treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to untreated controls .
Scientific Research Applications
Antimicrobial Activity
Research has indicated significant antimicrobial properties of compounds related to imidazoquinazolinones. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.98 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The presence of specific functional groups in the structure enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that certain imidazoquinazolinone derivatives possess antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
- Results : Compounds demonstrated significant inhibition of cell growth, particularly in rapidly dividing cells .
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives of imidazoquinazolinones and tested their antimicrobial efficacy using standard broth microdilution methods. Among the tested compounds, one derivative showed remarkable activity against Pseudomonas aeruginosa with an MIC of 6.25 µg/mL, indicating potential for further development as an antibacterial agent .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on the antiproliferative effects of quinazolinone derivatives, it was found that a specific derivative exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects during treatment .
Potential Therapeutic Applications
The diverse biological activities of 3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one suggest several therapeutic applications:
- Antibacterial Agents : With rising antibiotic resistance, this compound could serve as a template for developing new antibacterial drugs.
- Anticancer Drugs : Its ability to inhibit cancer cell proliferation positions it as a candidate for further investigation in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 3 (N-linked alkyl/aryl groups) and 5 (sulfanyl-linked benzyl derivatives). Below is a comparative analysis based on synthesis, physicochemical properties, and pharmacological
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity :
- The (2-methylbenzyl)sulfanyl group (logP ~3.5 estimated) enhances membrane permeability compared to the polar trifluoro-butenyl analog (logP ~2.8) .
- Chlorinated benzyl derivatives (e.g., 2,4-dichloro) increase molecular weight and density due to halogen atoms but may reduce solubility .
Synthetic Accessibility :
- Analogs with benzyl/heteroaryl sulfanyl groups are synthesized via nucleophilic substitution of 5-thioxo intermediates, as described for imidazo[1,2-c]quinazoline derivatives in .
- The trifluoro-butenyl variant (CAS 439109-31-6) was commercially discontinued, suggesting challenges in scale-up or stability .
Pharmacological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
